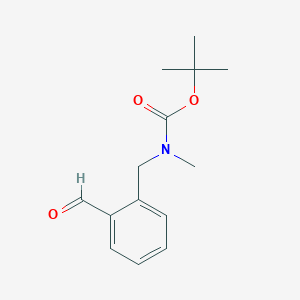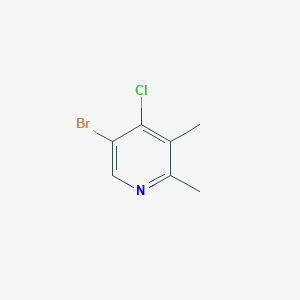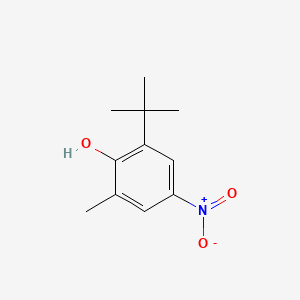
2-Tert-butyl-6-methyl-4-nitrophenol
Vue d'ensemble
Description
2-Tert-butyl-6-methyl-4-nitrophenol: is an organic compound with the molecular formula C11H15NO3 It is a substituted phenol, characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-6-methyl-4-nitrophenol typically involves the nitration of 2-Tert-butyl-6-methylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of reaction temperature, concentration of reagents, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Tert-butyl-6-methyl-4-nitrophenol can undergo oxidation reactions, where the phenolic group may be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder with hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as halogens (chlorine, bromine), sulfonating agents, and alkylating agents.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of 2-Tert-butyl-6-methyl-4-aminophenol.
Substitution: Formation of various substituted phenolic compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: 2-Tert-butyl-6-methyl-4-nitrophenol is used as an intermediate in the synthesis of other complex organic molecules
Biology: In biological research, this compound may be used as a probe to study the effects of nitro-substituted phenols on biological systems. It can help in understanding the interactions of such compounds with enzymes and other biomolecules.
Industry: In the industrial sector, this compound can be used as an antioxidant in various formulations, including polymers, lubricants, and fuels
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-6-methyl-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the oxidative state of biological systems. The phenolic group can form hydrogen bonds and other interactions with proteins, affecting their function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, influencing its solubility and distribution in biological systems.
Comparaison Avec Des Composés Similaires
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used in the stabilization of polymers and fuels.
2,6-Di-tert-butyl-4-nitrophenol: Similar structure with two tert-butyl groups, used as an antioxidant and stabilizer.
2-Tert-butyl-4-methylphenol: Lacks the nitro group, used as an intermediate in organic synthesis.
Uniqueness: 2-Tert-butyl-6-methyl-4-nitrophenol is unique due to the presence of both a nitro group and a tert-butyl group on the phenolic ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
2-tert-butyl-6-methyl-4-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(12(14)15)6-9(10(7)13)11(2,3)4/h5-6,13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMKBXQEOBAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257987 | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10396-84-6 | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001257987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3204539.png)

![3-[(5-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B3204558.png)

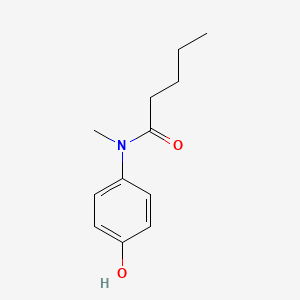


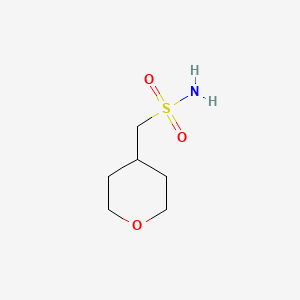

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid](/img/structure/B3204607.png)
